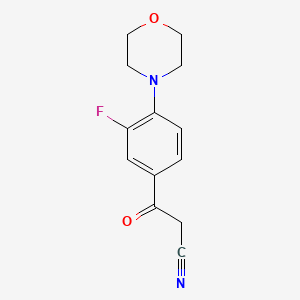

3-(3-Fluoro-4-morpholinophényl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” is a chemical compound. It is an important intermediate in the synthesis of various pharmaceuticals . It is related to Linezolid, an oxazolidinone antibiotic used to treat infections by susceptible strains of aerobic Gram-positive bacteria .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

The molecular structure of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be analyzed using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . The molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene and the reduction of the nitro group with Fe/NH4Cl . Further reactions with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates yield a series of new sulfonamides and carbamates .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be determined using various analytical techniques. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can also be determined .Applications De Recherche Scientifique

Applications antibactériennes

Le composé a été utilisé dans la synthèse d'une série de nouveaux amides de N-(1-(3-fluoro-4-morpholinophényl)-1H-tétrazol-5-yl), qui ont été criblés pour leurs propriétés antibactériennes in vitro contre des souches bactériennes à Gram négatif médicalement pertinentes telles que Staphylococcus aureus, Bacillus subtilis, Escherichia coli, et des souches bactériennes à Gram positif Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus . Les composés ont montré une activité antibactérienne significative .

Inhibition de la gyrase de l'ADN

Les molécules synthétisées ont été criblées avec succès en tant qu'inhibiteurs de l'enzyme gyrase de l'ADN en utilisant des études in silico . Des études de simulation d'amarrage moléculaire ont été réalisées pour identifier les ligands responsables de l'activité antibactérienne .

Synthèse de la linezolide

La linezolide, un antibiotique synthétique utilisé pour le traitement des infections graves causées par des bactéries à Gram positif résistantes à d'autres antibiotiques, peut être synthétisée à partir de ce composé . Elle est active contre la plupart des bactéries à Gram positif qui causent des maladies, notamment les streptocoques, les entérocoques résistants à la vancomycine (VRE) et le Staphylococcus aureus résistant à la méthicilline (SARM) .

Traitement des infections bactériennes

La linezolide, synthétisée à partir de ce composé, est utilisée pour le traitement de diverses infections bactériennes. Les principales utilisations sont les infections de la peau et la pneumonie, bien qu'elle puisse être utilisée pour une variété d'autres infections .

Développement de nouveaux antibiotiques

Le composé est utilisé dans le développement de nouveaux antibiotiques. La menace persistante pour la santé humaine posée par le développement de la résistance chez les bactéries a été encore aggravée par la baisse constante de l'approbation de nouveaux antibiotiques . Ce composé offre un substitut prometteur et convivial et devrait être considéré comme un objectif futur pour les chimistes médicinaux travaillant dans le domaine de la recherche antibactérienne .

Procédé économiquement viable pour la préparation de la linezolide

Un procédé amélioré et économiquement viable est décrit pour préparer la linezolide dans lequel le carbamate de méthyle 3-fluoro-4-morpholinophényle est mis à réagir avec de la R-épichlorhydrine en présence de n-butyllithium dans l'hexane pour obtenir la ®-5-(chlorométhyl)-3-(3-fluoro-4-morpholinophényl) oxazolidine-2-one . Ce procédé évite la formation et l'utilisation d'intermédiaires sensibles .

Mécanisme D'action

Target of Action

The primary target of the compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is the bacterial protein synthesis machinery . Specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This interaction is crucial for the compound’s antibacterial activity.

Mode of Action

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby preventing the translation of mRNA into protein . This disruption of protein synthesis leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

It is known that the compound is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .

Result of Action

The molecular and cellular effects of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile’s action result in the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, the compound disrupts protein synthesis, which is essential for bacterial survival and proliferation .

Action Environment

The action, efficacy, and stability of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can be influenced by various environmental factors. It is known, though, that the compound is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics , suggesting that it is effective in diverse biological environments where these bacteria are found.

Safety and Hazards

The safety data sheet for related compounds suggests that appropriate safety measures should be taken when handling these chemicals. This includes wearing fire/flame resistant and impervious clothing . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Analyse Biochimique

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of linezolid, an antibiotic used for the treatment of Gram-positive bacteria that are resistant to other antibiotics . It interacts with various enzymes and proteins during the synthesis process .

Cellular Effects

Given its role as an intermediate in the synthesis of linezolid, it may influence cell function by contributing to the production of this antibiotic .

Molecular Mechanism

In the synthesis of linezolid, it reacts with bromomethyloxirane forming an oxazolidone moiety .

Metabolic Pathways

It is known to be an intermediate in the synthesis of linezolid

Propriétés

IUPAC Name |

3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCQLKPMVTMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)

![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)